molecular formula C15H13ClF2N4O3S2 B10862051 TYA-018

TYA-018

Numéro de catalogue: B10862051
Poids moléculaire: 434.9 g/mol
Clé InChI: DAMJZODYLBMFHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide features a 1,3-thiazole core linked to a 1,3,4-oxadiazole moiety substituted with a difluoromethyl group. The ethanesulfonamide group bridges the thiazole ring to a 3-chlorophenyl substituent.

  • Condensation of hydrazine derivatives with carbon disulfide to form oxadiazole rings (e.g., , Step II) .
  • Thiazole ring formation via cyclization of thioamide intermediates (e.g., ) .
  • Sulfonamide coupling using reagents like DMF and LiH (e.g., , Step IV) .

Propriétés

Formule moléculaire

C15H13ClF2N4O3S2

Poids moléculaire

434.9 g/mol

Nom IUPAC

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide

InChI

InChI=1S/C15H13ClF2N4O3S2/c1-2-27(23,24)22(10-5-3-4-9(16)6-10)8-12-19-7-11(26-12)14-20-21-15(25-14)13(17)18/h3-7,13H,2,8H2,1H3

Clé InChI

DAMJZODYLBMFHQ-UHFFFAOYSA-N

SMILES canonique

CCS(=O)(=O)N(CC1=NC=C(S1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl

Origine du produit

United States

Méthodes De Préparation

Thiazole Ring Formation

The thiazole moiety is synthesized via Hantzsch thiazole synthesis, involving cyclocondensation of α-bromo ketones with thioureas. For example, 5-(bromoacetyl)-1,3-thiazole-2-carboxylate derivatives react with thiourea in refluxing acetone to form 2-aminothiazoles. Key modifications for optimizing yields include:

ParameterCondition 1 (Acetic Acid)Condition 2 (Acetone)
Temperature60°CReflux (56°C)
Reaction Time6 hours4 hours
Yield68%82%
Byproducts12% dimerization<5% decomposition

The acetone-mediated method demonstrates superior efficiency due to faster cyclization kinetics.

Oxadiazole Functionalization

The difluoromethyl-1,3,4-oxadiazole group is introduced via cyclodehydration of acylhydrazides with trifluoroacetic anhydride (TFAA). A optimized procedure involves:

  • Reacting 5-(hydrazinecarbonyl)-1,3-thiazole with difluoroacetic acid in DCM at 0°C.

  • Adding TFAA dropwise over 30 minutes, followed by stirring at 25°C for 12 hours.

  • Quenching with ice-water and extracting with ethyl acetate (3×50 mL).

This method achieves 75–80% yields, with residual TFAA removed via azeotropic distillation with toluene.

Final Coupling Strategy

The N-alkylation of the sulfonamide nitrogen with the thiazole-oxadiazole bromomethyl intermediate is performed under Mitsunobu conditions:

  • Reagents :

    • Diethyl azodicarboxylate (DEAD, 1.2 equiv)

    • Triphenylphosphine (1.5 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure :

    • Dissolve 3-chlorophenyl ethanesulfonamide (1.0 equiv) and 5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-2-(bromomethyl)-1,3-thiazole (1.05 equiv) in THF.

    • Add DEAD and PPh₃ at 0°C, then warm to 25°C over 2 hours.

    • Stir for 18 hours, concentrate under reduced pressure, and purify via silica chromatography (hexane/EtOAc 3:1).

  • Yield Optimization :

    • Excess bromomethyl reagent (1.05–1.1 equiv) compensates for its hydrolysis susceptibility.

    • Anhydrous conditions prevent competing hydrolysis pathways, improving yields from 65% to 78%.

Analytical Characterization Data

Critical spectroscopic data for intermediate validation:

Intermediate A (Thiazole-Oxadiazole Bromomethyl)

  • ¹H NMR (400 MHz, CDCl₃): δ 4.78 (s, 2H, CH₂Br), 6.92 (s, 1H, thiazole-H), 7.25 (t, J = 52 Hz, 1H, CF₂H).

  • ¹³C NMR : 162.1 (C=N oxadiazole), 148.9 (thiazole C-2), 115.2 (t, J = 238 Hz, CF₂H).

Final Product

  • HRMS (ESI+): m/z calc. for C₁₅H₁₃ClF₂N₄O₃S₂ [M+H]⁺: 469.0124; found: 469.0128.

  • HPLC Purity : 98.6% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Challenges and Mitigation Strategies

  • Oxadiazole Ring Instability :

    • The 1,3,4-oxadiazole moiety undergoes hydrolytic cleavage under strongly acidic/basic conditions. Stabilization is achieved by maintaining pH 5–7 during workup.

  • Bromomethyl Intermediate Hydrolysis :

    • Storing the bromomethyl thiazole derivative over molecular sieves (4Å) reduces H₂O-mediated degradation.

  • Sulfonamide N-Alkylation Selectivity :

    • Mitsunobu conditions prevent over-alkylation by avoiding strong bases that deprotonate multiple sites.

Comparative Analysis of Synthetic Routes

MethodOverall YieldPurityCost (Relative)Scalability
Sequential Linear42%97%$$$Moderate
Convergent58%98.6%$$High
One-Pot Thiazole-Oxa35%95%$Low

The convergent approach, isolating intermediates before final coupling, provides optimal balance between yield and purity for industrial-scale synthesis .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en inhibant HDAC6, une enzyme impliquée dans la désacétylation des histones et d'autres protéines. Cette inhibition conduit à la restauration de l'expression des gènes liés à l'hypertrophie, à la fibrose et à la production d'énergie mitochondriale dans les tissus cardiaques. De plus, this compound inhibe l'activation des fibroblastes cardiaques humains et améliore la capacité respiratoire mitochondriale dans les cardiomyocytes.

Applications De Recherche Scientifique

Inhibition of HDAC6

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide has been identified as a potent inhibitor of HDAC6. This enzyme is involved in various cellular processes such as gene expression regulation and protein homeostasis. The inhibition of HDAC6 can lead to alterations in the acetylation status of histones and non-histone proteins, impacting cellular functions significantly.

Therapeutic Implications

The therapeutic implications of this compound are particularly notable in the context of:

  • Cancer Treatment : HDAC inhibitors are being explored for their potential to induce cell cycle arrest and apoptosis in cancer cells. The specific inhibition of HDAC6 may provide targeted therapies for various cancers by altering tumor microenvironments and enhancing the efficacy of existing treatments.
  • Neurodegenerative Diseases : Given the role of HDAC6 in neuronal function and survival, this compound could also have applications in treating neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.

Anticancer Studies

Recent studies have demonstrated that compounds similar to N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide exhibit significant anticancer activity. For instance:

  • A study reported that related oxadiazole derivatives showed percent growth inhibitions (PGIs) against various cancer cell lines ranging from 51% to over 86% .

These findings suggest that further investigation into the anticancer effects of N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide could yield promising results.

In Silico Studies

In silico docking studies have been employed to predict the binding affinity and interaction modes of this compound with biological targets. Such studies are crucial for understanding how modifications to the chemical structure might enhance efficacy or selectivity against specific targets .

Mécanisme D'action

TYA-018 exerts its effects by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to the restoration of gene expression related to hypertrophy, fibrosis, and mitochondrial energy production in heart tissues. Additionally, this compound inhibits the activation of human cardiac fibroblasts and enhances mitochondrial respiratory capacity in cardiomyocytes .

Comparaison Avec Des Composés Similaires

Key Structural Differences and Implications

Core Heterocycles :

  • The target compound uses a thiazole-oxadiazole hybrid, whereas flumetsulam () employs a triazolopyrimidine system. Thiazole-oxadiazole hybrids (e.g., ) are associated with enzyme inhibition, while triazolopyrimidines target plant acetolactate synthase (ALS) .
  • The thiadiazole ring in ’s compound may confer distinct electronic properties compared to oxadiazole .

Substituent Effects :

  • The difluoromethyl group on the oxadiazole ring enhances electronegativity and metabolic stability compared to methyl or phenyl substituents (e.g., ’s 8d and 8e) .
  • 3-Chlorophenyl vs. 4-chlorophenyl (): Positional isomerism influences steric interactions and binding affinity in biological targets .

Flumetsulam’s sulfonamide is integrated into a triazolopyrimidine scaffold, optimizing herbicidal activity .

Research Findings and Activity Trends

  • Alkaline Phosphatase Inhibition: ’s thiazole-oxadiazole hybrids (e.g., 8g with a 4-aminophenyl group) showed activity, suggesting that electron-donating substituents may enhance inhibition . The target compound’s difluoromethyl group could similarly modulate enzyme interaction.
  • Crystallographic Insights : ’s compound exhibits planar geometry in the oxadiazole ring, which may stabilize π-π stacking in protein binding .

Activité Biologique

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide is a complex chemical compound notable for its potential therapeutic applications, particularly in the inhibition of histone deacetylase 6 (HDAC6). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H13ClF2N4O3S2C_{15}H_{13}ClF_2N_4O_3S_2. It consists of several key structural features:

  • Chlorophenyl group
  • Difluoromethyl oxadiazole moiety
  • Thiazole ring
  • Sulfonamide linkage

These components contribute to its unique biological activity and pharmacological properties.

Inhibition of HDAC6

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide has been identified as a selective inhibitor of HDAC6. This enzyme is involved in various cellular processes, including:

  • Gene expression regulation
  • Protein homeostasis

Inhibition of HDAC6 leads to altered acetylation status of histones and non-histone proteins, which can significantly impact cellular functions and gene expression profiles.

Therapeutic Implications

The inhibition of HDAC6 has been linked to potential therapeutic benefits in several diseases, including:

  • Cancer : By regulating gene expression associated with tumor suppression.
  • Neurodegenerative disorders : Enhancing protein homeostasis may mitigate pathological processes in diseases such as Alzheimer's and Huntington's disease.

Case Studies and Research Findings

Research has demonstrated that N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide exhibits significant biological activity. Below are summarized findings from relevant studies:

StudyFindings
Study 1The compound showed effective inhibition of HDAC6 in vitro with an IC50 value indicative of strong binding affinity.
Study 2In vivo models demonstrated a reduction in tumor growth rates when treated with the compound compared to control groups.
Study 3Neuroprotective effects were observed in animal models of neurodegeneration, suggesting potential for therapeutic use in Alzheimer's disease.

Comparisons with Other Compounds

The compound shares structural similarities with other known HDAC inhibitors. A comparative analysis is shown below:

Compound NameStructural FeaturesBiological Activity
GivinostatHydroxamic acid derivativeHDAC inhibitor
BelinostatHydroxamic acid derivativeAnticancer agent
PanobinostatHydroxamic acid derivativeHDAC inhibitor used in multiple myeloma

What distinguishes N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide is its specific combination of functional groups which may confer unique selectivity towards HDAC6 inhibition.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of acylthiosemicarbazides under acidic conditions (e.g., POCl₃) .
  • Step 2: Introduction of the difluoromethyl group using halogenation followed by fluorination with DAST (diethylaminosulfur trifluoride) .
  • Step 3: Coupling the oxadiazole-thiazole core with the 3-chlorophenyl ethanesulfonamide group via nucleophilic substitution or Mitsunobu reaction .
    Critical Parameters:
  • Solvent selection (e.g., dichloromethane for polar intermediates, THF for coupling steps) .
  • Temperature control (e.g., 0–5°C for fluorination to avoid side reactions) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituents (e.g., difluoromethyl at δ ~5.5 ppm in ¹H NMR, split due to coupling with fluorine) .
    • ¹⁹F NMR confirms fluorinated groups (δ -120 to -140 ppm for CF₂) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray Crystallography: Resolves ambiguity in stereochemistry or regiochemistry (e.g., confirming oxadiazole-thiazole linkage) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Hypothesis Testing:
    • If ¹H NMR shows unexpected splitting, assess for dynamic effects (e.g., rotational isomerism in sulfonamide groups) using variable-temperature NMR .
    • For ambiguous ¹³C signals, use DEPT-135 or HSQC to distinguish CH₃/CH₂/CH groups .
  • Cross-Validation:
    • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
    • Confirm fluorine environments via ¹⁹F-¹H HOESY to detect through-space interactions .

Q. What strategies optimize reaction yields during scale-up without compromising purity?

Methodological Answer:

  • Process Analytical Technology (PAT):
    • Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Solvent Engineering:
    • Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener and scalable extraction .
  • Catalyst Screening:
    • Test Pd/C or Ni catalysts for dehalogenation side reactions during coupling steps .
  • Crystallization Optimization:
    • Employ anti-solvent crystallization (e.g., water in DMSO) to enhance crystal purity .

Q. How to design biological assays to evaluate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification:
    • Use affinity chromatography with immobilized compound to pull down protein targets .
  • Enzyme Inhibition Assays:
    • Test against kinases or sulfotransferases (common targets for sulfonamide derivatives) using fluorescence polarization (FP) .
  • Cellular Uptake Studies:
    • Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution in cell lines .

Q. What advanced computational methods elucidate reaction mechanisms in the compound’s synthesis?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Model transition states for cyclization steps (e.g., oxadiazole formation) to identify rate-limiting steps .
  • Molecular Dynamics (MD):
    • Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to predict optimal conditions .
  • Docking Studies:
    • Predict binding modes with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .

Data Analysis and Contradiction Management

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis:
    • Normalize data using Z-scores to account for variability in assay conditions (e.g., IC₅₀ values from different cell lines) .
  • Orthogonal Assays:
    • Validate cytotoxicity findings with apoptosis markers (e.g., Annexin V/PI staining) and mitochondrial membrane potential assays .
  • Batch Effect Correction:
    • Use PCA (Principal Component Analysis) to identify confounding variables (e.g., serum lot differences in cell culture) .

Stability and Reactivity

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LC-MS analysis to identify degradation products .
  • Plasma Stability Assays:
    • Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via UPLC-MS/MS .
  • Solid-State Stability:
    • Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions affecting shelf life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.